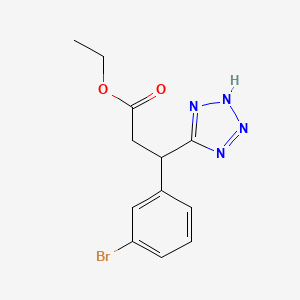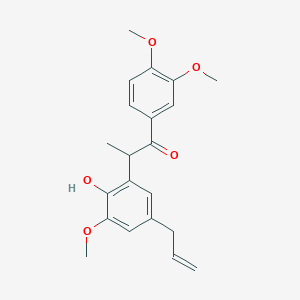
ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators and reducing oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate has been shown to have biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain. It has also been shown to have potential as a treatment for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate in lab experiments include its potential as an anti-inflammatory and analgesic agent and its potential as a treatment for cardiovascular diseases. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate. These include further studies to understand its mechanism of action, potential side effects, and its potential as a treatment for various diseases. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound in various scientific research applications.
Synthesemethoden
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is synthesized using a specific method. The synthesis involves the reaction of 3-bromobenzaldehyde with 2H-1,2,3,4-tetrazol-5-amine in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to obtain ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate has potential applications in scientific research. This compound has been studied for its pharmacological properties and has shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for cardiovascular diseases.
Eigenschaften
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJLZLNAYHXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2793581.png)
![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)


![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)


![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)